molecular formula C10H12Cl2N4S2 B12777924 Pyrimidine, 4,4'-(dithiodimethylene)bis-, dihydrochloride CAS No. 119396-03-1

Pyrimidine, 4,4'-(dithiodimethylene)bis-, dihydrochloride

Cat. No.: B12777924
CAS No.: 119396-03-1
M. Wt: 323.3 g/mol
InChI Key: ANLIOBHAWOOKHO-UHFFFAOYSA-N
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Description

Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride: is a compound that belongs to the pyrimidine family, which is a class of aromatic heterocyclic organic compounds. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound features a dithiodimethylene bridge linking two pyrimidine rings, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride typically involves the reaction of pyrimidine derivatives with dithiodimethylene reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of catalysts such as zinc chloride (ZnCl2) to promote the coupling reactions. The process may also involve the use of triethyl orthoformate and ammonium acetate to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the production of prostaglandin E2 (PGE2) and the activity of cyclooxygenase-2 (COX-2), which are key mediators of inflammation . Additionally, it may interact with DNA and RNA, affecting cellular processes and gene expression .

Properties

CAS No.

119396-03-1

Molecular Formula

C10H12Cl2N4S2

Molecular Weight

323.3 g/mol

IUPAC Name

4-[(pyrimidin-4-ylmethyldisulfanyl)methyl]pyrimidine;dihydrochloride

InChI

InChI=1S/C10H10N4S2.2ClH/c1-3-11-7-13-9(1)5-15-16-6-10-2-4-12-8-14-10;;/h1-4,7-8H,5-6H2;2*1H

InChI Key

ANLIOBHAWOOKHO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1CSSCC2=NC=NC=C2.Cl.Cl

Origin of Product

United States

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